N'-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N'-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide linker.
Properties
IUPAC Name |
N'-cycloheptyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O6S/c1-29-17-9-11-18(12-10-17)31(27,28)24-13-6-14-30-19(24)15-22-20(25)21(26)23-16-7-4-2-3-5-8-16/h9-12,16,19H,2-8,13-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDVFVFJVJCRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the oxazinan ring: This step involves the reaction of an appropriate amine with an aldehyde or ketone to form the oxazinan ring.
Introduction of the methoxybenzenesulfonyl group: This can be achieved through sulfonylation reactions, where a sulfonyl chloride reacts with the oxazinan ring.
Attachment of the cycloheptyl group: This step involves the reaction of the intermediate compound with a cycloheptyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carboxyl derivative, while reduction of the sulfonyl group can produce a sulfide or thiol compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is not well-documented. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic forces. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Structural Analogues :
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (): Substituents: Ethyl group (instead of cycloheptyl) and 4-fluoro-2-methylphenylsulfonyl (vs. 4-methoxybenzenesulfonyl). The 4-fluoro-2-methylphenylsulfonyl group introduces electronegativity and steric effects distinct from the 4-methoxybenzenesulfonyl group, which may alter reactivity in sulfonamide-based reactions .
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():
- Substituents : Combines a naphthalene ring with a 4-methylbenzenesulfonamide group.
- Impact : The naphthalene system enhances aromatic stacking interactions, while the 4-methylbenzenesulfonyl group lacks the methoxy electron-donating effect present in the target compound. This difference could influence binding affinity in receptor-targeted applications .
Physicochemical and Spectroscopic Properties
Data Table : Comparison of Key Properties
- Spectral Insights :
- The target compound’s 4-methoxybenzenesulfonyl group would exhibit distinct ¹H NMR signals (e.g., methoxy protons at ~3.8 ppm and aromatic protons as a doublet). IR would show sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹), consistent with analogues in and .
- ESI-MS of the (S)-N-...sulfonamide () revealed [M+H]⁺ at m/z 438.2, suggesting similar fragmentation patterns for the target compound .
Functional Potential :
- Metal Coordination : The ethanediamide moiety in the target compound could act as a bidentate ligand, similar to N,O-bidentate directing groups in ’s benzamide derivatives, enabling C–H activation in catalysis .
- Biological Activity: Sulfonamide derivatives (e.g., ) are known for heterocyclic synthesis and bioactivity, suggesting the target compound may serve as a precursor for antimicrobial or enzyme-inhibiting agents .
Biological Activity
N'-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several distinct structural components:
- Cycloheptyl group : Contributes to the hydrophobic properties.
- Oxazinan moiety : Implicated in various biological interactions.
- Methoxybenzenesulfonyl substituent : Enhances solubility and may influence receptor binding.
These structural elements suggest that the compound could exhibit diverse biological activities, particularly in pharmacology.
Biological Activities
Preliminary studies indicate that this compound may possess multiple biological activities:
- Anticancer Activity : Similar compounds have shown efficacy in targeting cancer cell DNA through intercalation, potentially disrupting replication and transcription processes.
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial effects, which may extend to this compound.
- Enzyme Inhibition : The oxazinan structure allows for interactions with various enzymes, potentially modulating their activity.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and could be modulated by the compound's binding affinity.
- Enzymatic pathways : The compound may inhibit or activate specific enzymes involved in metabolic processes.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxazinan ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide formation : Reaction of a suitable amine with sulfonyl chloride to form the sulfonamide linkage.
- Final coupling reaction : Combining the oxazinan derivative with the sulfonamide under controlled conditions to yield the final product.
Case Studies and Research Findings
A review of literature reveals various studies exploring similar compounds and their biological activities:
| Study | Findings |
|---|---|
| Das et al. (2020) | Investigated heterocyclic compounds with anticancer properties, highlighting mechanisms of action related to DNA intercalation. |
| Kumar & Goel (2021) | Explored imidazole derivatives as potential anticancer agents, providing insights into structure-activity relationships. |
| PubChem Database | Compiled data on pharmacological activities and molecular interactions related to sulfonamide derivatives. |
These studies underscore the potential of structurally similar compounds to exhibit significant biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
